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molecular formula C10H12O3 B8805824 3'-Hydroxy-4'-methoxypropiophenone CAS No. 829-76-5

3'-Hydroxy-4'-methoxypropiophenone

Cat. No. B8805824
M. Wt: 180.20 g/mol
InChI Key: JMMMUJOPZNLRTB-UHFFFAOYSA-N
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Patent
US08536157B2

Procedure details

Concentration of fraction B (Rf 0.6 in 1:1 v/v ethyl acetate/hexane) afforded the starting ether 10 (207 mg, 50% recovery) as a white solid that was identical, as judged by 1H NMR spectroscopic analysis, with authentic material.
Name
ether
Quantity
207 mg
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([C:13](=[O:16])[CH2:14][CH3:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12])(C)C>C(OCC)(=O)C.CCCCCC>[OH:4][C:5]1[CH:6]=[C:7]([C:13](=[O:16])[CH2:14][CH3:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:1.2|

Inputs

Step One
Name
ether
Quantity
207 mg
Type
reactant
Smiles
C(C)(C)OC=1C=C(C=CC1OC)C(CC)=O
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1OC)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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